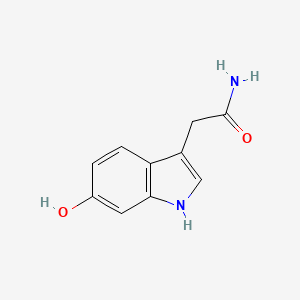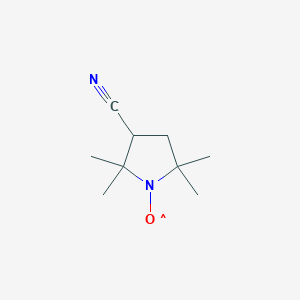
3-Cyano-proxyl
Overview
Description
Synthesis Analysis
- Li et al. (2015) explored the use of the cyano group as a traceless activation group for the [3+2] cycloaddition of azomethine ylides, providing an effective approach to synthesize pyrrolidines, which could potentially be applied to the synthesis of 3-Cyano-proxyl derivatives (Li et al., 2015).
Molecular Structure Analysis
- The molecular structures of cyano-bridged assemblies have been studied, as seen in the work of Przychodzeń et al. (2004), which could provide insights into the structural aspects of 3-Cyano-proxyl (Przychodzeń et al., 2004).
Chemical Reactions and Properties
- Zhao et al. (2009) investigated the photochemical properties of amphiphilic carboxyl polymeric phthalocyanines, which included cyano modifications, suggesting potential chemical reactions and properties relevant to 3-Cyano-proxyl (Zhao et al., 2009).
Physical Properties Analysis
- Devic et al. (2001) detailed the synthesis and electrochemical properties of cyano(ethylenedithio)tetrathiafulvalene, providing insights into the physical properties of cyano-based compounds that may be extrapolated to 3-Cyano-proxyl (Devic et al., 2001).
Chemical Properties Analysis
- The study by Chen et al. (2005) on the effect of the capping ligand on the structure formation of cyano-bridged bimetallic assemblies can provide insights into the chemical properties of 3-Cyano-proxyl (Chen et al., 2005).
Scientific Research Applications
Radioprotection
3-Cyano-proxyl derivatives, like 3-carbamoyl-PROXYL, have been found to provide radioprotection without substantially decreasing systemic blood pressure, making them potential candidates for systemic radioprotectors (Hahn et al., 1998).
Stable Radical Synthesis
The synthesis of 3-Cyano-proxyl derivatives, such as 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, has been optimized for use in biophysical and biomedical research. These derivatives exhibit high stability in biological systems and are useful in magnetic resonance spectroscopy and imaging (Dobrynin et al., 2021).
Electrochemical Applications
3-Cyano-PROXYL and its derivatives have been studied for their potential as redox shuttle additives in Li-ion cells. However, their relatively low oxidation potentials pose some limitations for commercial applications (Buhrmester et al., 2006).
Polymer Synthesis
PROXYL-containing monomers, including those with 3-Cyano-proxyl derivatives, have been polymerized to create novel polymers. These polymers are thermally stable and exhibit unique physical properties, making them interesting for various applications (Qu et al., 2007).
Biological Activities and Pharmacology
The 3-cyano-2-oxa-pyridine derivatives have shown diverse biological activities, including cardiotonic, antimicrobial, antidepressant, and anticancer activities. This makes them valuable for medicinal applications, particularly in cancer therapy (Bass et al., 2021).
Free Radical Research
3-Cyano-proxyl derivatives have been used to trap free radicals, which is crucial for studying cell degradation pathways. This research is significant for understanding and mitigating free radical interactions with body cells (Putta & Talupula, 2011).
Safety And Hazards
properties
InChI |
InChI=1S/C9H15N2O/c1-8(2)5-7(6-10)9(3,4)11(8)12/h7H,5H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRRZZIMMXPAGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1[O])(C)C)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944154 | |
| Record name | (3-Cyano-2,2,5,5-tetramethylpyrrolidin-1-yl)oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-proxyl | |
CAS RN |
2154-70-3 | |
| Record name | 3-Cyano-2,2,5,5-tetramethyl-1-pyrrolidinyl-N-oxyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002154703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Cyano-2,2,5,5-tetramethylpyrrolidin-1-yl)oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-PROXYL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methanaminium, N-(2-hydroxy-9H-benzo[a]phenoxazin-9-ylidene)-N-methyl-, chloride (1:1)](/img/structure/B1195689.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-chloro-2-methyl-3-pyrazolecarboxamide](/img/structure/B1195694.png)
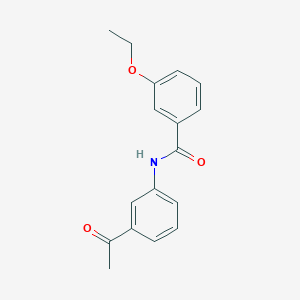
![5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester](/img/structure/B1195698.png)
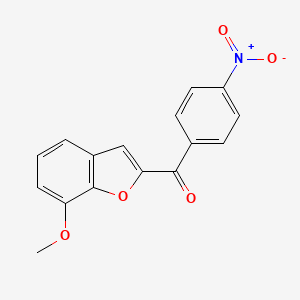
![5-[(3-Ethoxycarbonyl-4-thiophen-2-yl-2-thiophenyl)amino]-5-oxopentanoic acid](/img/structure/B1195700.png)
![N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-4-pyridinecarboxamide](/img/structure/B1195701.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamic acid ethyl ester](/img/structure/B1195702.png)
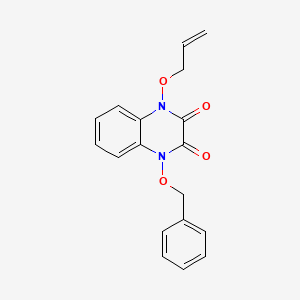
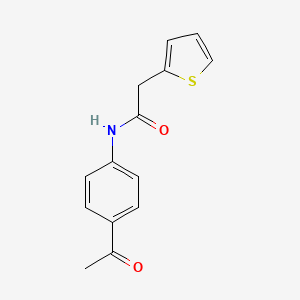
![1-(4-methylphenyl)spiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B1195706.png)
![2-[1-[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]ethylideneamino]guanidine](/img/structure/B1195709.png)
